molecular formula C7H7BrOS B13600143 1-(3-Bromothiophen-2-yl)propan-2-one

1-(3-Bromothiophen-2-yl)propan-2-one

Cat. No.: B13600143
M. Wt: 219.10 g/mol
InChI Key: SSAMBASPYLPODR-UHFFFAOYSA-N
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Description

1-(3-Bromothiophen-2-yl)propan-2-one is an organic compound with the molecular formula C7H7BrOS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in medicinal chemistry and material science. Thiophene derivatives are characterized by a five-membered ring containing sulfur, which imparts unique chemical properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Bromothiophen-2-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of 3-bromothiophene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The choice of solvent, temperature, and catalyst concentration are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromothiophen-2-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Bromothiophen-2-yl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Bromothiophen-2-yl)propan-2-one is primarily determined by its chemical structure. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

1-(3-Bromothiophen-2-yl)propan-2-one can be compared with other thiophene derivatives, such as:

    1-(2-Thienyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and biological activity.

    1-(5-Bromothiophen-2-yl)propan-2-one: Similar structure but with the bromine atom at a different position, leading to variations in chemical behavior and applications.

    Thiophene-2-carboxaldehyde:

Properties

Molecular Formula

C7H7BrOS

Molecular Weight

219.10 g/mol

IUPAC Name

1-(3-bromothiophen-2-yl)propan-2-one

InChI

InChI=1S/C7H7BrOS/c1-5(9)4-7-6(8)2-3-10-7/h2-3H,4H2,1H3

InChI Key

SSAMBASPYLPODR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CS1)Br

Origin of Product

United States

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